![molecular formula C16H23N5O2 B2469682 8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927583-58-2](/img/structure/B2469682.png)
8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The general formula for a cycloalkane is CnH2n where n is the number of carbons . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A series of derivatives related to 8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. Preliminary pharmacological evaluations indicated promising anxiolytic and antidepressant activities in animal models, suggesting a potential for further research into these derivatives as treatments for anxiety and depression (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further studies on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities. Notably, some compounds demonstrated potent ligand activities for serotoninergic and dopaminergic receptors, with potential implications for developing new treatments for affective disorders. Docking studies emphasized the importance of substituents for receptor affinity and selectivity, offering insights into drug design strategies (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
The investigation of receptor affinity and enzyme activity of certain derivatives highlighted the compound's potential as a basis for creating hybrid ligands with desired pharmacological profiles. This research direction aims at developing compounds with precise therapeutic targets, enhancing the efficacy and specificity of future treatments (Zagórska et al., 2016).
Exploration of Purine Alkaloids
The isolation of new purine alkaloids from natural sources, exhibiting weak cytotoxicity against human cancer cell lines, expands the potential applications of purine derivatives in oncology. This line of research opens pathways to discovering novel anticancer agents with unique mechanisms of action (Qi et al., 2008).
Mécanisme D'action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to target a wide range of biological receptors due to their broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to demonstrate a wide range of biological activities, indicating that they can have various molecular and cellular effects .
Action Environment
The properties of imidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Orientations Futures
The future directions of research on imidazole compounds could involve the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
Propriétés
IUPAC Name |
4,7-dimethyl-6-(2-methylpropyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-6-7-19-14(22)12-13(18(5)16(19)23)17-15-20(8-10(2)3)11(4)9-21(12)15/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJOSDBZMXNISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CC(C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

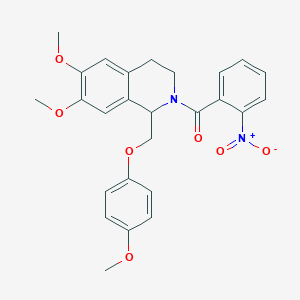


![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)
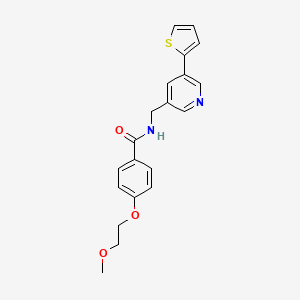
![N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2469607.png)

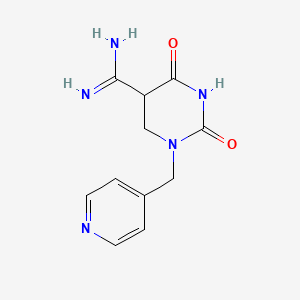
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)
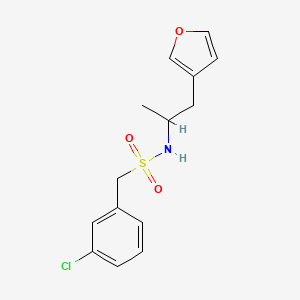
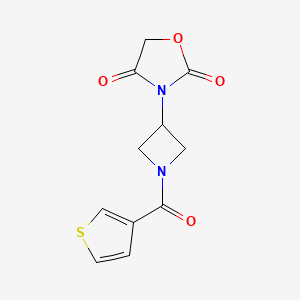

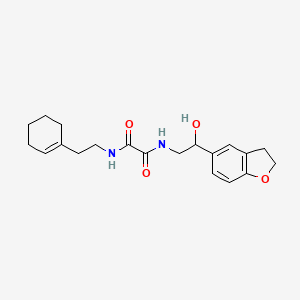
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/no-structure.png)